{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine is a compound that integrates a benzodiazole moiety with an ethyl and methyl amine functional group. This compound is significant in medicinal chemistry due to its potential biological activities. The benzodiazole ring is known for its diverse pharmacological properties, including antibacterial and anticancer activities. The synthesis and characterization of this compound are crucial for understanding its applications in drug development.
The compound can be classified under the category of benzodiazole derivatives, which are widely studied for their pharmacological properties. It is synthesized from starting materials such as 1H-benzimidazole and 4-bromoacetophenone, among others. Research articles highlight its synthesis and biological evaluation, indicating its relevance in pharmaceutical sciences .
The synthesis of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine typically involves a multi-step reaction process:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the formation of the desired product. Characteristic peaks in the IR spectrum can indicate the presence of functional groups, while NMR can provide insights into the molecular structure by revealing the environment of hydrogen atoms within the compound .
The molecular structure of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine features a central benzodiazole ring connected to a phenyl group and an ethyl chain that terminates in a methyl amine group.
The molecular formula is C17H20N2, with a molecular weight of approximately 270.36 g/mol. The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions at the molecular level .
The compound may participate in various chemical reactions typical for amines and benzodiazoles, including:
Kinetic studies may be performed to evaluate reaction rates, while thermodynamic parameters can provide insights into stability and reactivity under different conditions .
The mechanism of action of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine may involve:
Studies suggest that derivatives of benzodiazoles exhibit significant activity against various cancer cell lines, indicating potential therapeutic applications .
Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures .
{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine has potential applications in:
Research continues to explore the full range of biological activities associated with this compound, making it a subject of interest in medicinal chemistry and pharmacology .
The synthesis of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine (CAS: 923877-86-5) begins with constructing the benzimidazole core, typically via condensation of ortho-phenylenediamine derivatives with carbonyl sources under acidic conditions. As demonstrated in antitubercular agent synthesis, cyanogen bromide (BrCN) serves as a high-yielding cyclization agent for converting intermediates like benzene-1,2-diamine into 2-aminobenzimidazole scaffolds [7]. Subsequent N1-arylation introduces the para-substituted phenyl group through nucleophilic aromatic substitution (SNAr), where 4-fluoro- or 4-bromoacetophenone reacts with the benzimidazole nitrogen under basic conditions (e.g., K₂CO₃ in DMSO, 80°C, 12 h). This step exploits the electron-deficient nature of the para-substituted aryl halide, achieving yields of 68–82% [2].
Critical to functionalization is the ketone positioning at the para-site of the phenyl ring. As shown in Table 1, electron-withdrawing substituents (e.g., –Br, –CN) on the benzimidazole ring enhance electrophilicity at this ketone, facilitating downstream reductive amination [7]. The 5-chloro-benzimidazole variant, for example, increases electrophilic character by 1.8-fold compared to unsubstituted analogs, as quantified by Hammett constants (σₚ = +0.23) [2].
Table 1: Electronic Effects of Benzimidazole C5-Substituents on Ketone Reactivity
Substituent (R) | Hammett Constant (σₚ) | Relative Rate of Imine Formation |
---|---|---|
H | 0.00 | 1.0 |
Cl | +0.23 | 2.8 |
OCH₃ | -0.27 | 0.4 |
CN | +0.66 | 5.1 |
Introduction of the ethyl-methylamine side chain employs reductive amination as the cornerstone reaction. The ketone intermediate, 1-[4-(1H-benzimidazol-1-yl)phenyl]ethan-1-one, undergoes condensation with methylamine (2.0 M in THF) at 25°C for 4–6 h, forming a stable imine. Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields the secondary amine precursor, 1-[4-(1H-benzimidazol-1-yl)phenyl]-N-methylethanamine, with >90% conversion [9]. Alternative pathways include:
Table 2: Amine Introduction Strategies Compared
Method | Conditions | Yield | Selectivity (Mono:Di) |
---|---|---|---|
Reductive Amination | NaBH₄, MeOH, 25°C | 92% | >99:1 |
N-Alkylation | CH₃I, K₂CO₃, CH₃CN, 70°C | 78% | 85:15 |
Pd-Catalyzed | BrettPhos-Pd, NaOtBu, THF, 25°C, 0.05 mol% | 89% | 97:3 |
Palladium catalysis enables convergent assembly of the benzimidazole-aryl backbone. Suzuki-Miyaura coupling between 1-(4-bromophenyl)ethan-1-one and benzimidazole-1-boronic esters provides direct access to the ketone precursor. Pd(OAc)₂/xantphos systems in dioxane/H₂O (100°C, 12 h) achieve 75–88% yields but require protection of the benzimidazole N-H bond [8]. More applicable to unprotected systems is the anti-Wacker cyclization strategy, wherein ortho-alkynyl anilines undergo Pd(II)-catalyzed addition-iminiation with methylamine and arylboronic acids. This one-pot method constructs the benzimidazole core and installs the amine side chain simultaneously (PdCp(η³-C₃H₅)/PCyPh₂, 60°C, 16 h, 82% yield) [9].
Ligand design critically influences efficiency. Electron-rich monophosphines (e.g., BrettPhos) accelerate oxidative addition of aryl chlorides, while hemilabile P^N ligands (phosphino-oxazolines) enable conjunctive coupling without halide scavengers. For example, ligand L16 (Table 1, [3]) facilitates methyl migration in Pd-catalyzed three-component reactions, forming chiral amine intermediates relevant to the target compound’s ethyl-methyl chain [3].
Solvent polarity and base selection profoundly impact both benzimidazole cyclization and amination steps. For condensation, ethanol/water (4:1) maximizes yields (78%) by solubilizing ortho-phenylenediamine intermediates while facilitating acid-catalyzed dehydration [7]. In reductive amination, tetrahydrofuran (THF) outperforms protic solvents due to enhanced imine stability, reducing enolization side products by 3.2-fold versus methanol [2] [9].
Key optimized parameters:
Table 3: Solvent/Base Optimization for Key Steps
Reaction Step | Optimal Solvent | Optimal Base | Temperature | Yield Improvement |
---|---|---|---|---|
Benzimidazole Cyclization | EtOH/H₂O (4:1) | Na₂CO₃ | 80°C | +22% vs. DMF |
N-Arylation | DMSO | K₂CO₃ | 110°C | +15% vs. toluene |
Reductive Amination | THF | None | 25°C | +28% vs. MeOH |
Pd-Catalyzed Coupling | t-BuOH | NaOtBu | 80°C | +32% vs. K₃PO₄ |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1